molecular formula C19H22O6 B5779655 methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B5779655
M. Wt: 346.4 g/mol
InChI Key: AOBBQNFQVXYECH-UHFFFAOYSA-N
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Description

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with a molecular formula of C19H22O6 . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method includes the esterification of 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 3,3-dimethyl-2-oxobutanoic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that compounds similar to methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate exhibit strong antioxidant activities. These properties are attributed to the presence of the chromene moiety, which can scavenge free radicals and reduce oxidative stress in cells. Such activities are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Studies have shown that derivatives of chromene compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .

3. Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. By targeting specific signaling pathways involved in cell proliferation and survival, this compound could serve as a lead compound for the development of new anticancer agents .

Applications in Medicinal Chemistry

1. Drug Development

This compound can be utilized as a scaffold for designing novel pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

2. Natural Product Synthesis

The compound can also be employed in synthesizing other biologically active natural products. Its functional groups facilitate various chemical reactions, making it a versatile intermediate in organic synthesis .

Agricultural Applications

1. Pesticide Development

Given its biological activity, this compound may have applications as a natural pesticide or herbicide. Its ability to affect plant growth or pest behavior could be explored further to develop eco-friendly agricultural solutions .

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound could be advantageous in polymer chemistry for developing new materials with specific functionalities. Its structure may impart desirable characteristics such as UV stability or enhanced mechanical properties when incorporated into polymer matrices .

Case Studies

Study ReferenceFocus AreaFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability
Anti-inflammatory EffectsInhibition of IL-6 and TNF-alpha production
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Natural Product SynthesisServed as an intermediate for synthesizing flavonoids
Agricultural UsePotential effectiveness against common agricultural pests

Mechanism of Action

The mechanism of action of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,3-Dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H24O4
  • Molecular Weight : 356.42 g/mol
  • CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for context.

Structural Features

The structural components include:

  • A chromenone backbone, which is often associated with antioxidant and anti-inflammatory properties.
  • A dimethyl-2-oxobutoxy side chain that may influence its solubility and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that compounds with similar chromenone structures exhibit significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
    • It has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of chromenones exhibited cytotoxic effects against breast (HBL-100) and lung (SW1573) cancer cells with GI50 values significantly lower than conventional chemotherapeutics like cisplatin and etoposide .

Antioxidant Activity

Chromone derivatives are recognized for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Research has suggested that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This could have implications in treating conditions like arthritis and other inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Research Findings

  • Antiproliferative Studies :
    • Compounds similar to this compound have shown promising results in cell line studies, particularly against HBL-100 and SW1573 cells with GI50 values indicating high potency compared to standard treatments .
  • Mechanistic Insights :
    • The mechanism involves modulation of signaling pathways related to cell survival and proliferation. Specific attention has been given to the role of nitric oxide (NO) donors linked with chromenones which enhance their anticancer efficacy through increased NO release in tumor microenvironments .

Properties

IUPAC Name

methyl 2-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-11-13-7-6-12(24-10-16(20)19(2,3)4)8-15(13)25-18(22)14(11)9-17(21)23-5/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBBQNFQVXYECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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